
3-amino-2-(phenoxymethyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-2-(phenoxymethyl)quinazolin-4(3H)-one is a chemical compound that has been studied for various applications. It has been mentioned in the context of intramolecular reactions of N-nitrenes . It has also been evaluated for its antimicrobial potential .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. For instance, the oxidation of N-aminoquinazolones has been studied, which resulted in the formation of 1H-azepines .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several functional groups. The compound’s structure has been studied using techniques such as nuclear magnetic resonance (NMR), which revealed interesting properties like the slow flipping of the azepine ring even at high temperatures .Chemical Reactions Analysis
The compound undergoes various chemical reactions. For example, heating of the compound in chlorobenzene at 135 °C brings about interconversion with the stereoisomer . The oxidation of N-aminoquinazolones gave the 1H-azepines .Scientific Research Applications
Anticonvulsant Activity
- Synthesis and Anticonvulsant Activity : Derivatives of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one have been synthesized and evaluated for their anticonvulsant properties. Some of these compounds exhibited moderate to significant anticonvulsant activity, comparable to diazepam, a standard anticonvulsant drug (Georgey, Abdel-Gawad, & Abbas, 2008).
- Anticonvulsant Potential of Novel Derivatives : Additional research has focused on designing and synthesizing novel 2-(substituted)-3-{[substituted]amino}quinazolin-4(3H)-one compounds. Some of these compounds have shown promising anticonvulsant activity in the 6 Hz psychomotor seizure test, with particular compounds demonstrating significant efficacy (Kumar et al., 2011).
Herbicidal Activity
- Herbicidal Evaluation : A study on 3H-quinazolin-4-ones with 2-phenoxymethyl substituents demonstrated high levels of phytotoxicity against certain plants, indicating potential as herbicides. These compounds were identified as potential plant hormone inhibitors, a key attribute for herbicidal applications (Aibibuli et al., 2012).
Antitumor Activity
- EGFR Inhibitors for Antitumor Treatment : Quinazolinone derivatives have been studied for their antitumor activity, particularly against epidermal growth factor receptor tyrosine kinase (EGFRwt-TK). Certain compounds in this category have shown high antitumor activities against various cancer cell lines, suggesting their potential use in cancer treatment (Le et al., 2020).
Analgesic and Anti-inflammatory Activities
- Analgesic and Anti-inflammatory Properties : Research has also been conducted on the analgesic and anti-inflammatory activities of 3-ethyl-2-substituted amino-quinazolin-4(3H)-ones. Some of these compounds have been found to possess notable analgesic and anti-inflammatory effects, which could be valuable in developing new pain relief and anti-inflammatory drugs (Sheorey, Thangathiruppathy, & Alagarsamy, 2013).
Antioxidant Properties
- Antioxidant Activities of Quinazolin-4(3H)-one Derivatives : New polyphenolic derivatives of quinazolin-4(3H)-one have been synthesized and evaluated for their antioxidant and cytotoxic activities. These compounds displayed higher cytotoxicity against cancer cells and high compatibility with normal cells, highlighting their potential in therapeutic applications (Pele et al., 2022).
Future Directions
The future research directions for 3-amino-2-(phenoxymethyl)quinazolin-4(3H)-one could include further exploration of its antimicrobial potential , as well as a deeper investigation into its chemical properties and reactions . The compound’s potential applications in various fields make it a promising subject for future research.
properties
IUPAC Name |
3-amino-2-(phenoxymethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c16-18-14(10-20-11-6-2-1-3-7-11)17-13-9-5-4-8-12(13)15(18)19/h1-9H,10,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZWAJDLKMDLJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

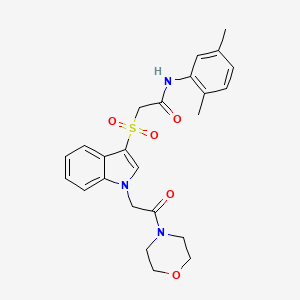

![[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2775369.png)
![Tert-butyl N-[(4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate;hydrochloride](/img/structure/B2775370.png)
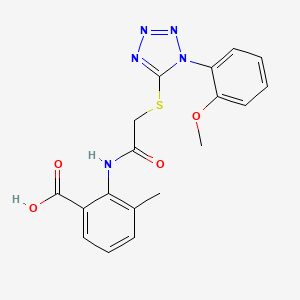
![N-octyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2775375.png)
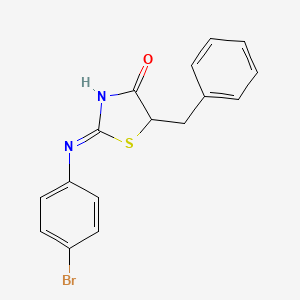
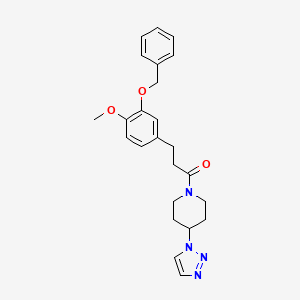
![N-(tert-butyl)-6-(4-fluorophenyl)-2-[4-(2-thienylacetyl)piperazin-1-yl]imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2775382.png)
![4-{2-[(4-Bromobenzyl)sulfanyl]ethoxy}benzoic acid](/img/structure/B2775383.png)
![3-methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/no-structure.png)
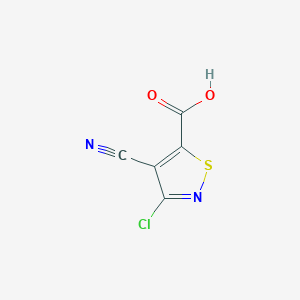
![N-[2-[Benzyl(methyl)amino]-3,3,3-trifluoropropyl]-2-chloropropanamide](/img/structure/B2775387.png)
